Clodronate disodium Clodronate disodium Disodium clodronate tetrahydrate is the tetrahydrate of the disodium salt of clodronic acid. It inhibits bone resorption and soft tissue calcification, and is used as an adjunct in the treatment of severe hypercalcaemia associated with malignancy, and in the management of osteolytic lesions and bone pain associated with skeletal metastases. It has a role as a bone density conservation agent. It is a hydrate and a one-carbon compound. It contains a clodronic acid disodium salt.
Clodronate Disodium is the disodium salt of a nitrogen-free bisphosphonate analog of naturally occurring pyrophosphate. Clodronate binds to calcium and inhibits osteoclastic bone resorption and hydroxyapatite crystal formation and dissolution, resulting in a reduction of bone turnover. This agent may control malignancy-associated hypercalcemia, inhibit osteolytic bone metastasis and decrease pain.
A diphosphonate which affects calcium metabolism. It inhibits bone resorption and soft tissue calcification.
Brand Name: Vulcanchem
CAS No.: 22560-50-5
VCID: VC20754563
InChI: InChI=1S/CH4Cl2O6P2.Na/c2-1(3,10(4,5)6)11(7,8)9;/h(H2,4,5,6)(H2,7,8,9);
SMILES: C(P(=O)([O-])[O-])(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+]
Molecular Formula: CH4Cl2NaO6P2
Molecular Weight: 267.88 g/mol

Clodronate disodium

CAS No.: 22560-50-5

Cat. No.: VC20754563

Molecular Formula: CH4Cl2NaO6P2

Molecular Weight: 267.88 g/mol

* For research use only. Not for human or veterinary use.

Clodronate disodium - 22560-50-5

CAS No. 22560-50-5
Molecular Formula CH4Cl2NaO6P2
Molecular Weight 267.88 g/mol
IUPAC Name disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate
Standard InChI InChI=1S/CH4Cl2O6P2.Na/c2-1(3,10(4,5)6)11(7,8)9;/h(H2,4,5,6)(H2,7,8,9);
Standard InChI Key BABBUYLLEOIZKQ-UHFFFAOYSA-N
SMILES C(P(=O)([O-])[O-])(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+]
Canonical SMILES C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.[Na]

Chemical Properties and Structure

Clodronate disodium is a first-generation non-nitrogenated bisphosphonate, structurally characterized as the disodium salt of clodronic acid ((dichloromethylene)bisphosphonic acid) . The parent compound, clodronic acid, has a molecular weight of approximately 244.892 and a chemical formula of CH₄Cl₂O₆P₂ . The compound belongs to the class of organic compounds known as bisphosphonates, which feature two phosphonate groups linked through a carbon atom .

The molecular structure of clodronate maintains the characteristic bisphosphonate P-C-P backbone, with two chlorine atoms attached to the central carbon. This configuration closely mimics the structure of pyrophosphate, allowing clodronate to incorporate into ATP analogs that cannot be hydrolyzed . This structural mimicry forms the basis of its mechanism of action in disrupting osteoclast function.

Unlike nitrogenous bisphosphonates, clodronate belongs to the first generation of these compounds, which have a different mechanism of action but maintain clinical efficacy in appropriate applications.

Mechanism of Action

Clodronate disodium functions primarily through inhibition of osteoclast-mediated bone resorption through multiple cellular and molecular pathways . The compound's mechanism of action can be understood through several key processes:

Binding to Bone Mineral

Following administration, clodronate disodium exhibits high affinity for hydroxyapatite in bone tissue, where it binds and accumulates, providing the basis for its targeted action and extended duration of effect . This selective binding to bone mineral explains its tissue-specific action and limited systemic effects.

Osteoclast Inhibition

When bone resorption occurs, the local acidic environment created by osteoclasts releases the bound clodronate, which is subsequently taken up by osteoclasts through fluid-phase endocytosis . Within osteoclasts, clodronate disrupts critical cellular functions through:

  • Disruption of podosome formation: Clodronate interferes with F-actin ring structures (podosomes) that allow osteoclasts to attach to bone surfaces, preventing bone resorption .

  • ATP metabolism interference: As a first-generation bisphosphonate, clodronate can be incorporated into non-hydrolyzable ATP analogs, thereby disrupting ATP-dependent processes essential for osteoclast function .

  • Inhibition of ADP/ATP translocases: Research indicates clodronate inhibits several ADP/ATP translocase enzymes (specifically translocases 1, 2, and 3), further compromising energy metabolism in osteoclasts .

These mechanisms collectively result in decreased osteoclast activity, reduced bone resorption, and preservation of bone mineral density—effects that form the basis of clodronate's therapeutic applications.

Pharmacokinetics

Absorption and Distribution

The pharmacokinetic profile of clodronate disodium varies significantly depending on the route of administration. When administered orally, clodronate demonstrates limited bioavailability of only 1-2% . This poor oral absorption necessitates alternative administration routes for optimal therapeutic effect in many clinical scenarios.

Intramuscular administration results in more favorable pharmacokinetic parameters. In a study investigating intramuscular clodronate disodium in horses (1.8 mg/kg), maximum plasma concentration reached 210 ± 68.2 ng/mL at approximately 34.8 ± 0.2 minutes post-administration . The compound demonstrated rapid distribution to synovial fluid, with peak concentrations of 57.7 ± 32.8 ng/mL occurring at 2.67 ± 2.32 hours post-administration .

ParameterPlasmaSynovial FluidUrine
Maximum concentration210 ± 68.2 ng/mL57.7 ± 32.8 ng/mL88,358.2 ± 79,521.4 ng/mL
Time to maximum concentration34.8 ± 0.2 minutes2.67 ± 2.32 hours2.67 ± 2.58 hours
Terminal half-life3.32 ± 1.25 hours4.8 ± 3.05 hoursNot reported
Detection periodUp to 24 hoursUp to 48 hoursAll time points (up to 168 hours)

The extended detection period in urine (up to 168 hours) suggests sustained elimination of the compound, consistent with its slow release from bone tissue over time .

Therapeutic Applications

Treatment of Osteoporosis

Clodronate disodium has established efficacy in preventing and treating postmenopausal osteoporosis . The compound's ability to inhibit osteoclast-mediated bone resorption makes it particularly suitable for managing conditions characterized by accelerated bone loss.

Clinical applications in postmenopausal osteoporosis typically involve intramuscular administration, with conventional dosing of 100 mg every 7 to 14 days . This regimen has demonstrated efficacy comparable to daily oral therapy and potentially superior results compared to intermittent intravenous treatment . Additionally, intramuscular clodronate has been associated with improvements in back pain commonly experienced by osteoporosis patients .

Recent developments include a higher-dose formulation (200 mg/4 mL with 1% lidocaine) designed for less frequent administration (every other week) . This alternative dosing strategy aims to improve patient adherence by reducing the frequency of injections while maintaining therapeutic efficacy.

Veterinary Applications

Clodronate disodium has demonstrated significant value in veterinary medicine, particularly in the management of navicular disease in horses . Navicular disease, a common cause of forelimb lameness in horses across various activity groups, has proven responsive to clodronate therapy.

A randomized, multi-center, double-blinded clinical field study evaluated clodronate disodium (1.4 mg/kg IM) against placebo in 146 horses with forelimb lameness due to navicular disease . The results showed remarkable efficacy:

  • At Day 56 (primary endpoint), 75% of horses in the clodronate group showed positive response (improvement by at least 1 lameness grade without worsening in the contralateral limb), compared to only 3% in the placebo group (p=0.003) .

  • Of the 86 horses treated with clodronate, 8 horses improved by 3 lameness grades, 45 horses improved by 2 lameness grades, and 16 horses improved by 1 lameness grade .

  • The therapeutic effect was durable, with 65% of treated horses maintaining positive response through Day 180 .

Table 2: Efficacy of Clodronate Disodium in Horses with Navicular Disease

Time PointPositive Response Rate (Clodronate)Positive Response Rate (Placebo)Statistical Significance
Day 2867%21%Not specified
Day 5675%3%p=0.003
Day 18065%Not reportedNot specified

These findings support clodronate disodium as an effective treatment option for managing clinical signs of navicular disease in horses, with benefits persisting for at least 6 months after administration.

Other Clinical Uses

Beyond osteoporosis and veterinary applications, clodronate disodium has demonstrated utility in managing various conditions characterized by abnormal bone metabolism:

  • Hypercalcemia of malignancy: Clodronate helps reduce elevated calcium levels associated with certain cancers .

  • Osteolysis: The compound can help prevent and treat bone destruction associated with various pathological conditions .

The versatility of clodronate across these indications stems from its fundamental mechanism of inhibiting osteoclast activity, which addresses a common pathophysiological process across different clinical conditions.

Dosage Forms and Administration

Clodronate disodium is available in multiple formulations for different routes of administration, each with specific advantages and limitations:

Intramuscular Formulations

Intramuscular administration represents a well-established route for clodronate delivery, offering reliable absorption and patient convenience. Common formulations include:

  • 100 mg/3.3 mL with 1% lidocaine: Traditionally administered weekly or biweekly for postmenopausal osteoporosis .

  • 200 mg/4 mL with 1% lidocaine: A newer formulation developed to reduce administration frequency to every other week, potentially improving treatment adherence .

The inclusion of lidocaine as a local anesthetic in these formulations helps minimize injection site discomfort .

Oral and Other Formulations

Parenteral therapy through intramuscular injection provides the advantage of eliminating gastrointestinal adverse effects commonly observed with oral bisphosphonate therapy . This benefit is particularly relevant for patients unable to tolerate oral bisphosphonates due to gastrointestinal side effects.

Research Findings and Clinical Studies

Pharmacokinetic Studies

A comprehensive study investigated the pharmacokinetics and pharmacodynamics of clodronate disodium in horses following intramuscular administration . Six healthy adult horses received a single intramuscular dose of clodronate (1.8 mg/kg), with subsequent collection of blood, synovial fluid, and urine samples for up to 72, 48, and 168 hours, respectively .

Key findings from this research included:

  • Rapid absorption and distribution: Clodronate was detectable in plasma within minutes of administration, with maximum concentration achieved in approximately 35 minutes .

  • Penetration into synovial fluid: The compound successfully distributed to synovial fluid, demonstrating its ability to reach potential sites of therapeutic action in joint-related conditions .

  • Prolonged urinary excretion: Clodronate was detected in urine throughout the 168-hour collection period, indicating gradual elimination and potential for extended therapeutic effect .

Clinical Efficacy Studies

A randomized, multi-center, double-blinded clinical field study evaluated clodronate disodium in 146 horses with forelimb lameness due to navicular disease . This study provided robust evidence of clodronate's efficacy in improving clinical signs:

  • Primary endpoint success: At Day 56, 75% of clodronate-treated horses showed improvement in lameness grade compared to only 3% of placebo-treated horses (p=0.003) .

  • Magnitude of improvement: Among responsive horses, improvement ranged from 1 to 3 lameness grades, with most experiencing a 2-grade improvement .

  • Durability of effect: The positive response rate remained high (65%) through Day 180, indicating sustained therapeutic benefit .

Table 3: Distribution of Lameness Grade Improvement in Clodronate-Treated Horses (n=86)

Degree of ImprovementNumber of HorsesPercentage
3 lameness grades89.3%
2 lameness grades4552.3%
1 lameness grade1618.6%
No improvement1719.8%

In human applications, studies have established clodronate's efficacy in osteoporosis management, with intramuscular administration demonstrating results comparable to daily oral therapy and potentially superior outcomes compared to intermittent intravenous treatment .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator